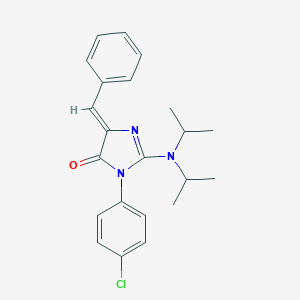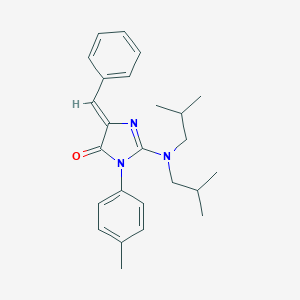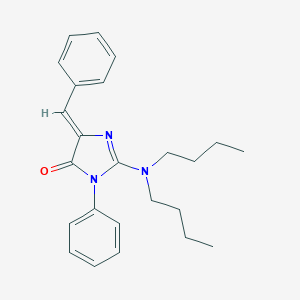![molecular formula C15H18O2 B295979 2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
2-Phenyl-1-oxaspiro[2.7]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-oxaspiro[2.7]decan-4-one, also known as spirocyclic ketone, is a versatile compound with unique chemical and physical properties. It has been widely used in various fields, including medicinal chemistry, organic synthesis, and material science, due to its remarkable structural features and biological activities.7]decan-4-one.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-oxaspiro[2.7]decan-4-one is not fully understood, but several studies have suggested that this compound ketones may act through multiple pathways. For instance, this compound ketones have been shown to inhibit the activity of several key enzymes, including topoisomerase II, proteasome, and histone deacetylase. Moreover, this compound ketones can induce the production of reactive oxygen species and activate the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound ketones can modulate the expression of several genes involved in cell proliferation, differentiation, and apoptosis. At high concentrations, this compound ketones can induce oxidative stress, DNA damage, and cell death. Moreover, this compound ketones can affect the function of several organs, including the liver, kidney, and heart.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-1-oxaspiro[2.7]decan-4-one has several advantages and limitations for lab experiments. One of the main advantages is its unique structural features, which make it an ideal scaffold for the design and synthesis of novel bioactive compounds. Moreover, this compound ketones are relatively easy to prepare and can be obtained in high yields. However, one of the main limitations is their potential toxicity and side effects, which need to be carefully evaluated before using them in biological assays.
Orientations Futures
There are several future directions for the research on 2-Phenyl-1-oxaspiro[2.7]decan-4-one. One of the most promising directions is the development of this compound ketones as anti-cancer agents. Several studies have shown that this compound ketones can selectively inhibit the growth of cancer cells, and further optimization of their structure and activity may lead to the discovery of new anti-cancer drugs. Moreover, this compound ketones can be used as molecular probes to study the function of key enzymes and signaling pathways involved in various biological processes.
Méthodes De Synthèse
The synthesis of 2-Phenyl-1-oxaspiro[2.7]decan-4-one can be achieved through several methods, including the reaction of 1,3-dicarbonyl compounds with phenylhydrazine, the cyclization of α-diketones with hydrazine derivatives, and the condensation of α,β-unsaturated ketones with hydrazine hydrate. Among these methods, the condensation of α,β-unsaturated ketones with hydrazine hydrate is the most commonly used and efficient approach to prepare this compound ketones.
Applications De Recherche Scientifique
2-Phenyl-1-oxaspiro[2.7]decan-4-one has been extensively studied for its biological activities and potential applications in medicinal chemistry. Several studies have shown that this compound ketones exhibit significant anti-tumor, anti-inflammatory, and anti-viral activities. For example, a recent study reported that this compound ketones can selectively inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound ketones have been found to be effective against various viral infections, including influenza, herpes simplex, and hepatitis B.
Propriétés
Formule moléculaire |
C15H18O2 |
|---|---|
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
2-phenyl-1-oxaspiro[2.7]decan-4-one |
InChI |
InChI=1S/C15H18O2/c16-13-10-6-1-2-7-11-15(13)14(17-15)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |
Clé InChI |
FSBZWAGBLYKZFO-UHFFFAOYSA-N |
SMILES |
C1CCCC2(C(O2)C3=CC=CC=C3)C(=O)CC1 |
SMILES canonique |
C1CCCC2(C(O2)C3=CC=CC=C3)C(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)

![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
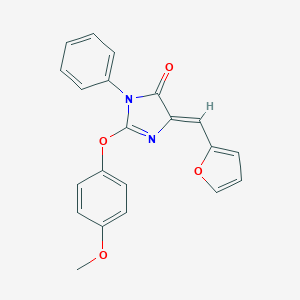
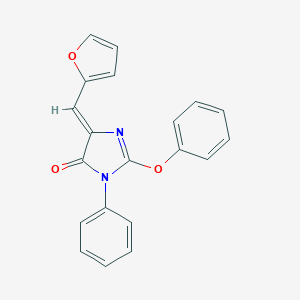
![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)


